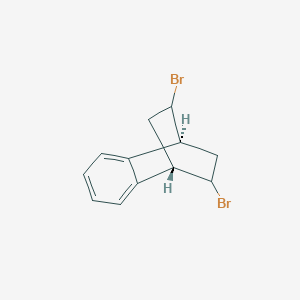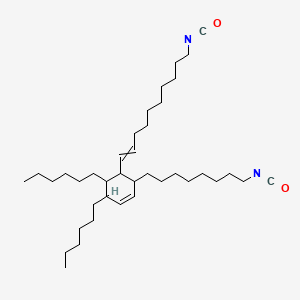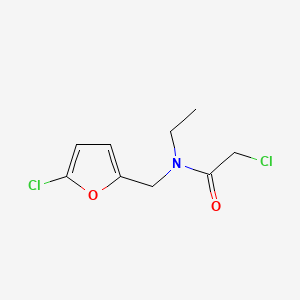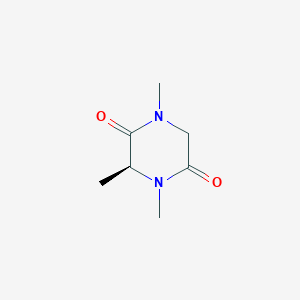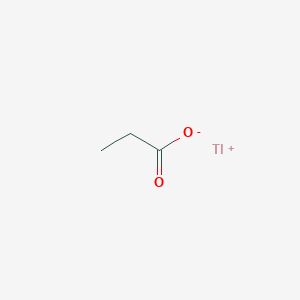
Thallium propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium propionate is an organothallium compound with the chemical formula C₃H₅O₂Tl It is a derivative of propionic acid where the hydrogen atom of the carboxyl group is replaced by a thallium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium propionate can be synthesized through the reaction of thallium(I) hydroxide with propionic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve thallium(I) hydroxide in water.
- Add propionic acid to the solution.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Thallium propionate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: this compound can participate in substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or chlorine.
Reduction: Reducing agents like sulfur dioxide or hydrogen sulfide.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New organothallium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Thallium propionate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its interaction with cellular components.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Utilized in the production of specialized materials and as a precursor for other thallium compounds.
Wirkmechanismus
The mechanism of action of thallium propionate involves its interaction with biological molecules, particularly those containing sulfur and nitrogen. Thallium ions can replace potassium ions in biological systems, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various toxic effects, including interference with DNA synthesis and induction of chromosomal abnormalities .
Vergleich Mit ähnlichen Verbindungen
Thallium acetate: Another organothallium compound with similar properties but different applications.
Thallium nitrate: A thallium compound used in different chemical reactions and industrial processes.
Thallium sulfate: Known for its use as a rodenticide and insecticide.
Uniqueness of Thallium Propionate: this compound is unique due to its specific chemical structure and reactivity
Eigenschaften
CAS-Nummer |
63424-48-6 |
|---|---|
Molekularformel |
C3H5O2Tl |
Molekulargewicht |
277.45 g/mol |
IUPAC-Name |
propanoate;thallium(1+) |
InChI |
InChI=1S/C3H6O2.Tl/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
NGHJDUUYBBDYLT-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=O)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


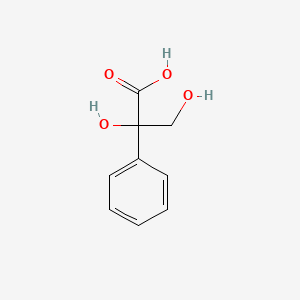
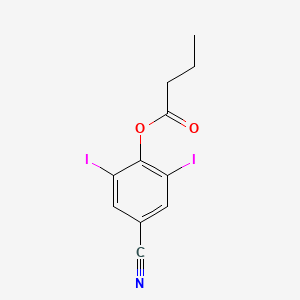
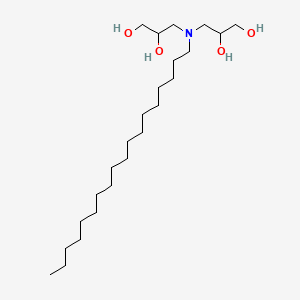
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
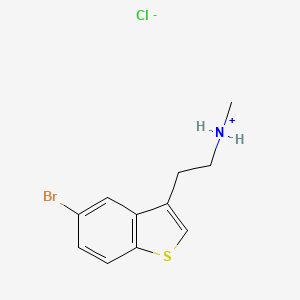
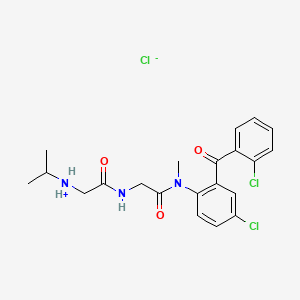
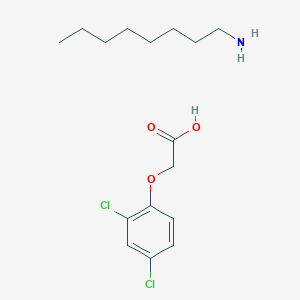
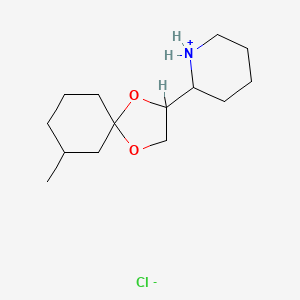
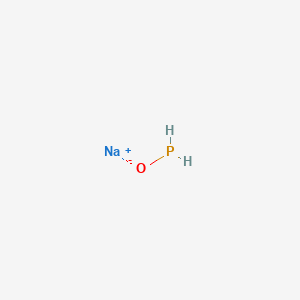
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
